Absolute Stereochemical Assignment via Chiral-Pool Derivation from L-Ascorbic Acid
The (2S,3S) absolute configuration of this butanetriol is established by its synthetic derivation from L-ascorbic acid through a published route; the method yields the 2S,3S-configured triol exclusively, whereas the (2R,3R) enantiomer requires D-isoascorbic acid as starting material [1]. This chiral-pool provenance provides a traceable stereochemical pedigree that is absent in racemic 1,2,3-butanetriol (CAS 4435-50-1), which is an undefined mixture of stereoisomers. The synthetic route proceeds through selectively protected intermediates whose optical rotations have been rigorously characterized (e.g., intermediate (2S,3R)-1,2-di-O-benzylbutane-1,2,3,4-tetrol exhibits [α]D +4.21° (c 1.46, EtOH)), providing multiple checkpoints for stereochemical verification throughout the synthesis [1].
| Evidence Dimension | Stereochemical provenance and configurational assignment |
|---|---|
| Target Compound Data | (2S,3S) absolute configuration; derived from L-ascorbic acid via published 5-step sequence with characterized intermediates [1] |
| Comparator Or Baseline | Racemic 1,2,3-butanetriol (CAS 4435-50-1): undefined stereoisomeric composition; (2R,3R) enantiomer: requires D-isoascorbic acid starting material [1] |
| Quantified Difference | Enantiomeric purity traceable to chiral-pool starting material; downstream synthetic intermediates show measurable specific rotation values (e.g., [α]D +4.21° for (2S,3R)-1,2-di-O-benzylbutane-1,2,3,4-tetrol vs. expected opposite sign for enantiomer) [1] |
| Conditions | Synthesis reported in J. Org. Chem. (1988); L-ascorbic acid → 5,6-O-isopropylidene-L-ascorbic acid → protected intermediates → (2S,3S)-butanetriol [1] |
Why This Matters
A traceable chiral-pool synthesis guarantees that the purchased (2S,3S)-1,2,3-butanetriol is not contaminated with its enantiomer—a requirement for any downstream reaction where stereochemistry dictates product configuration (e.g., oxetanocin A sugar moiety construction).
- [1] Abushanab, E., Vemishetti, P., Leiby, R. W., Singh, H. K., Mikkilineni, A. B., Wu, D. C.-J., Saibaba, R., & Panzica, R. P. (1988). The chemistry of L-ascorbic and D-isoascorbic acids. 1. The preparation of chiral butanetriols and -tetrols. Journal of Organic Chemistry, 53(12), 2598–2602. View Source
